molecular formula C19H14F2N2O3S B324642 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide

4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide

Cat. No.: B324642
M. Wt: 388.4 g/mol
InChI Key: QDQKQNDHZSVTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C13H9F2NO It is known for its unique structure, which includes a benzamide core substituted with fluorine atoms and a phenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide is unique due to its dual fluorine substitutions and the presence of a phenylsulfamoyl group.

Properties

Molecular Formula

C19H14F2N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

4-fluoro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H14F2N2O3S/c20-14-3-1-13(2-4-14)19(24)22-16-9-11-18(12-10-16)27(25,26)23-17-7-5-15(21)6-8-17/h1-12,23H,(H,22,24)

InChI Key

QDQKQNDHZSVTFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

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